molecular formula C16H26N4O B14635188 Propanamide, N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)-N-2-pyridinyl- CAS No. 54153-10-5

Propanamide, N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)-N-2-pyridinyl-

Cat. No.: B14635188
CAS No.: 54153-10-5
M. Wt: 290.40 g/mol
InChI Key: VHJHOASTDAIXHS-UHFFFAOYSA-N
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Description

Propanamide, N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)-N-2-pyridinyl- is a complex organic compound that features a piperazine ring, a pyridine ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)-N-2-pyridinyl- typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these piperazines is then achieved using thiophenol (PhSH), followed by selective intramolecular cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)-N-2-pyridinyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Propanamide, N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)-N-2-pyridinyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Propanamide, N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)-N-2-pyridinyl- involves its interaction with specific molecular targets. The piperazine and pyridine rings allow it to bind to various receptors or enzymes, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanamide, N-(1-methyl-2-(4-methyl-1-piperazinyl)ethyl)-N-2-pyridinyl- is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

CAS No.

54153-10-5

Molecular Formula

C16H26N4O

Molecular Weight

290.40 g/mol

IUPAC Name

N-[1-(4-methylpiperazin-1-yl)propan-2-yl]-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C16H26N4O/c1-4-16(21)20(15-7-5-6-8-17-15)14(2)13-19-11-9-18(3)10-12-19/h5-8,14H,4,9-13H2,1-3H3

InChI Key

VHJHOASTDAIXHS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCN(CC2)C

Origin of Product

United States

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